5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolothiazole ring system
Mechanism of Action
Target of Action
The primary target of 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is the enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) . PYCR1 is a proline biosynthetic enzyme that is consistently upregulated across multiple cancer types and is central to the metabolic rewiring of cancer cells .
Mode of Action
The compound interacts with PYCR1 in a unique way compared to existing proline analog inhibitors. It blocks both the P5C substrate pocket and the NAD(P)H binding site . This dual-site inhibition disrupts the normal function of PYCR1, leading to changes in the metabolic processes of the cell .
Biochemical Pathways
The inhibition of PYCR1 affects the proline biosynthetic pathway . Proline is an important amino acid involved in protein synthesis and structure, and it also plays a role in cellular processes like apoptosis and autophagy. By inhibiting PYCR1, the compound disrupts these processes, potentially leading to cell death .
Result of Action
The compound’s action results in the inhibition of PYCR1, disrupting the proline biosynthetic pathway . This disruption can lead to changes in cellular processes, potentially causing cell death . In kinetic assays, the compound showed inhibition of PYCR1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it can be used as a lead compound for drug development. Its potential therapeutic effects are being explored in the context of various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Comparison with Similar Compounds
5-Oxo-7a-(thiophen-2-yl)-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Uniqueness: 5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid stands out due to its phenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.
Properties
IUPAC Name |
5-oxo-7a-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c15-11-6-7-13(9-4-2-1-3-5-9)14(11)10(8-18-13)12(16)17/h1-5,10H,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDKADJYJOFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)C(CS2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008946-76-6 |
Source
|
Record name | 5-oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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